Cas no 955-83-9 (2,5-Diphenylfuran)

2,5-Diphenylfuran structure
2,5-Diphenylfuran structure
Produktname:2,5-Diphenylfuran
CAS-Nr.:955-83-9
MF:C16H12O
MW:220.265884399414
MDL:MFCD00037353
CID:83252
PubChem ID:87558593

2,5-Diphenylfuran Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,5-diphenylfuran
    • Furan, 2,5-diphenyl-
    • PPF (VAN)
    • 2,5-diphenyl-furan
    • 2FGD8BE3PZ
    • PPF
    • Furan,5-diphenyl-
    • Maybridge1_004213
    • VUPDHIIPAKIKAB-UHFFFAOYSA-
    • HMS553H13
    • VUPDHIIPAKIKAB-UHFFFAOYSA-N
    • NSC97358
    • BDBM50074964
    • SBB008172
    • VZ22824
    • AK167648
    • AX8016251
    • 2,5-Diphenylfuran (ACI)
    • NSC 97358
    • SY048494
    • NS00040452
    • CHEMBL109224
    • InChI=1/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H
    • DB-057592
    • 955-83-9
    • AS-50033
    • NSC-97358
    • AKOS015840535
    • MFCD00037353
    • D3176
    • 4-nitro-N-[(E)-4-quinolylmethyleneamino]aniline
    • UNII-2FGD8BE3PZ
    • O10619
    • CHEBI:50459
    • DTXSID5022142
    • Q27122078
    • SCHEMBL76097
    • EINECS 213-474-0
    • 2,5-Diphenylfuran
    • MDL: MFCD00037353
    • Inchi: 1S/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H
    • InChI-Schlüssel: VUPDHIIPAKIKAB-UHFFFAOYSA-N
    • Lächelt: O1C(C2C=CC=CC=2)=CC=C1C1C=CC=CC=1
    • BRN: 146933

Berechnete Eigenschaften

  • Genaue Masse: 220.08900
  • Monoisotopenmasse: 220.089
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 202
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 13.1

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.0588 (rough estimate)
  • Schmelzpunkt: 90°C(lit.)
  • Siedepunkt: 345°C(lit.)
  • Flammpunkt: 164.3°C
  • Brechungsindex: 1.5800 (estimate)
  • PSA: 13.14000
  • LogP: 4.61360
  • Löslichkeit: Nicht bestimmt

2,5-Diphenylfuran Sicherheitsinformationen

  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S24/25
  • Risikophrasen:R36/37/38

2,5-Diphenylfuran Zolldaten

  • HS-CODE:2932190090
  • Zolldaten:

    China Zollkodex:

    2932190090

    Übersicht:

    293219090 Andere strukturell nicht verschmolzene Furanringverbindungen. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    29321190090 andere Verbindungen, die einen nicht verwendeten Furanring (auch hydriert) in der Struktur enthalten MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%

2,5-Diphenylfuran Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM196024-10g
2,5-Diphenylfuran
955-83-9 97%
10g
$327 2022-08-30
Chemenu
CM196024-5g
2,5-Diphenylfuran
955-83-9 97%
5g
$266 2024-07-18
TRC
D493703-10mg
2,5-Diphenylfuran
955-83-9
10mg
$ 50.00 2022-06-05
eNovation Chemicals LLC
D756760-250mg
2,5-Diphenylfuran
955-83-9 98.0%
250mg
$80 2024-06-07
Chemenu
CM196024-25g
2,5-Diphenylfuran
955-83-9 97%
25g
$631 2021-08-05
TRC
D493703-100mg
2,5-Diphenylfuran
955-83-9
100mg
$ 80.00 2022-06-05
abcr
AB110642-5 g
2,5-Diphenylfuran; .
955-83-9
5g
€149.90 2023-05-21
abcr
AB110642-25 g
2,5-Diphenylfuran; .
955-83-9
25g
€462.90 2023-05-21
SHENG KE LU SI SHENG WU JI SHU
sc-275455-1 g
2,5-Diphenylfuran,
955-83-9
1g
¥1,068.00 2023-07-11
abcr
AB110642-1g
2,5-Diphenylfuran, 98%; .
955-83-9 98%
1g
€108.10 2024-06-12

2,5-Diphenylfuran Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ;  2 h, 150 °C
Referenz
A green route to the synthesis of furan derivatives
, China, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Cupric chloride Catalysts: p-Toluenesulfonic acid Solvents: Water ;  20 min, 150 °C
Referenz
Sequential synthesis of furans from alkynes: successive ruthenium(II)- and copper(II)-catalyzed processes
Zhang, Min; Jiang, Huan-Feng; Neumann, Helfried; Beller, Matthias; Dixneuf, Pierre H., Angewandte Chemie, 2009, 48(9), 1681-1684

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: Chloro(triphenylphosphine)gold ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Toluene ;  10 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles
Egi, Masahiro; Azechi, Kenji; Akai, Shuji, Organic Letters, 2009, 11(21), 5002-5005

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Cobalt tetraphenylporphine Solvents: Chloroform
Referenz
Quantitative rearrangement of monocyclic endoperoxides to furans catalyzed by cobalt(II)
O'Shea, Kevin E.; Foote, Christopher S., Journal of Organic Chemistry, 1989, 54(14), 3475-7

Synthetic Routes 5

Reaktionsbedingungen
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Acetonitrile ;  1 h, 85 °C
Referenz
The Rearrangement of tert-Butylperoxides for the Construction of Polysubstituted Furans
Zheng, Xiaojian; Lu, Shenglin; Li, Zhiping, Organic Letters, 2013, 15(21), 5432-5435

Synthetic Routes 6

Reaktionsbedingungen
1.1 Solvents: Toluene ;  10 min, 140 °C
Referenz
Preparation of 2,5-disubstituted furans by microwave-assisted cyclization from 1,4-diketones
, Japan, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ;  overnight, rt → 85 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Diverse synthesis of C2-linked functionalized molecules via molecular glue strategy with acetylene
Yang, Bo ; Lu, Shaodong; Wang, Yongdong ; Zhu, Shifa, Nature Communications, 2022, 13(1),

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  20 min, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C → rt; 16 h, rt
Referenz
A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5
Lee, Robert J.; Lindley, Martin R.; Pritchard, Gareth J.; Kimber, Marc C., Chemical Communications (Cambridge, 2017, 53(47), 6327-6330

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Magnetite (Fe3O4) (copper impregnated) ,  Copper oxide (CuO) (magnetite impregnated) ;  3 d, 60 °C
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  1 d, 80 °C
1.3 Reagents: Water
Referenz
Copper-impregnated magnetite as a heterogeneous catalyst for the homocoupling of terminal alkynes
Perez, Juana M.; Cano, Rafael; Yus, Miguel; Ramon, Diego J., Synthesis, 2013, 45(10), 1373-1379

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: Silver nitrate Solvents: Dichloromethane ;  4 h, rt
Referenz
Methods for the synthesis of heteroaromatic compounds by immobilized silver-catalyzed 5-endo-cyclization of alkynes
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: Phosphoric acid ;  3 h, 140 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referenz
Synthesis of Arylfurans by Organic-Solvent-Free Method Using Phosphoric Acid as a Solvent and Catalyst
Ajibola, Ibrahim Yusuf; Ai, Liankun; Li, Baolin, ChemistrySelect, 2021, 6(36), 9559-9564

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 2770985-69-6 ,  2770985-87-8 Solvents: Water ;  3 h, rt
Referenz
Recyclable Polyethylene Glycol Ubiquinol Succinate-Bound N-Heterocyclic Carbene-Gold(I) Complexes: Sustainable Micellar Catalysis in Water
Ballmann, Monika; Ruer, Paul C.; Hofnagel, Oliver; Hiller, Wolf; Krause, Norbert, ACS Sustainable Chemistry & Engineering, 2022, 10(22), 7288-7298

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ;  2 h, 150 °C; 150 °C → rt
Referenz
Ionic liquid as catalyst and reaction medium. A simple and efficient procedure for Paal-Knorr furan synthesis
Wang, Gangqiang; Guan, Zhi; Tang, Rongchang; He, Yanhong, Synthetic Communications, 2010, 40(3), 370-377

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ;  1 h, 85 °C
Referenz
Synthesis of 1,4-Dicarbonyl Compounds by Visible-Light-Mediated Cross-Coupling Reactions of α-Chlorocarbonyls and Enol Acetates
Liu, Qiang; Wang, Rui-Guo; Song, Hong-Jian; Liu, Yu-Xiu; Wang, Qing-Min, Advanced Synthesis & Catalysis, 2020, 362(20), 4391-4396

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  [5-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]phenyl]-1,2,3,4-tetrahydro-… Solvents: 1,2-Dichloroethane ;  2 h, 60 °C
Referenz
Bifunctional phosphine ligand-enabled gold-catalyzed direct cycloisomerization of alkynyl ketones to 2,5-disubstituted furans
Hu, Xiaojun; Zhou, Bingwei; Jin, Hongwei; Liu, Yunkui; Zhang, Liming, Chemical Communications (Cambridge, 2020, 56(53), 7297-7300

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Pyridine N-oxide ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Catalysts: 2857964-10-2 Solvents: Toluene ;  2 h, 60 °C
Referenz
Synthesis of disubstituted furans catalysed by [(AuCl)2(μ-bis(phosphino)metallocene)] and Na[BArF24]
Gwinn, Reilly K.; Boggess, Anna E.; Winter, Elizabeth P.; Nataro, Chip, Dalton Transactions, 2022, 51(44), 17000-17007

Synthetic Routes 17

Reaktionsbedingungen
1.1 Catalysts: Dowex 50WX8-200 Solvents: Water ;  7 h, 130 °C
Referenz
Method for green synthesis of polysubstituted furan with water as solvent and strongly acidic cation exchange resin as heterogeneous catalyst
, China, , ,

Synthetic Routes 18

Reaktionsbedingungen
1.1 Solvents: Chloroform-d ;  4 d, 50 °C
Referenz
A New Route to Diastereomerically Pure Cyclopropanes Utilizing Stabilized Phosphorus Ylides and γ-Hydroxy Enones Derived from 1,2-Dioxines: Mechanistic Investigations and Scope of Reaction
Avery, Thomas D.; Taylor, Dennis K.; Tiekink, Edward R. T., Journal of Organic Chemistry, 2000, 65(18), 5531-5546

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  4 h, 80 °C
Referenz
A general approach to arylated furans, pyrroles, and thiophenes
Zheng, Qingwei; Hua, Ruimao; Jiang, Jianhua; Zhang, Lei, Tetrahedron, 2014, 70(44), 8252-8256

Synthetic Routes 20

Reaktionsbedingungen
1.1 1.5 h, 130 °C
Referenz
Polyphosphoric acid
Dodd, John H., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

2,5-Diphenylfuran Raw materials

2,5-Diphenylfuran Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:955-83-9)2,5-Diphenylfuran
A845338
Reinheit:99%/99%
Menge:25g/5g
Preis ($):1216.0/1211.0